![molecular formula C16H22N6O B5876499 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)
4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone, also known as MitoQ, is a mitochondria-targeted antioxidant that has been studied for its potential therapeutic applications in various diseases.
作用机制
4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone works by selectively targeting and accumulating in mitochondria, where it acts as a potent antioxidant. It scavenges reactive oxygen species (ROS) and prevents oxidative damage to mitochondrial DNA, proteins, and lipids. 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to improve mitochondrial function, reduce oxidative stress, and enhance cellular energy metabolism in various cell types. 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. In addition, 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone in lab experiments is its high selectivity and specificity for mitochondria, which allows for targeted delivery of antioxidants to this organelle. Another advantage is its stability and ease of use in cell culture and animal experiments. However, one limitation is its high cost, which may limit its widespread use in research.
未来方向
For 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone research include investigating its potential therapeutic applications in other diseases, such as metabolic disorders, autoimmune diseases, and aging-related diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone and to optimize its delivery and dosing strategies. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone in humans.
合成方法
4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone can be synthesized by reacting 4-methoxybenzaldehyde with 2,6-bis(dimethylamino)pyrimidin-4-ylhydrazine in the presence of acetic acid and acetic anhydride. The reaction yields a yellow solid, which can be purified by recrystallization. The purity of the final product can be confirmed by nuclear magnetic resonance spectroscopy.
科学研究应用
4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer. In Parkinson's disease, 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models. In Alzheimer's disease, 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In cardiovascular diseases, 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to reduce oxidative stress and improve endothelial function in animal models. In cancer, 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
属性
IUPAC Name |
6-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-21(2)15-10-14(18-16(19-15)22(3)4)20-17-11-12-6-8-13(23-5)9-7-12/h6-11H,1-5H3,(H,18,19,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHMYSSPRFRNGI-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN=CC2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=C1)N/N=C/C2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID17507410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-[(2E)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL]-N2,N2,N4,N4-tetramethylpyrimidine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
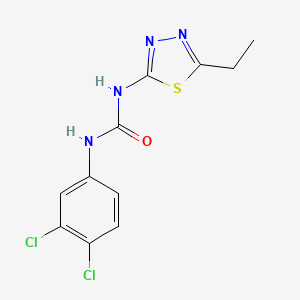

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
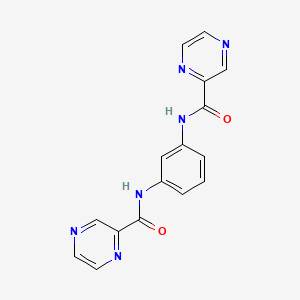
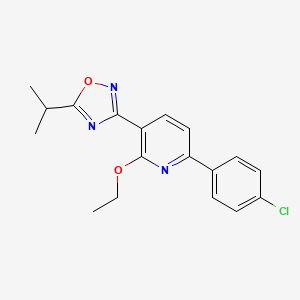

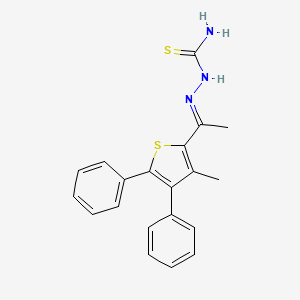
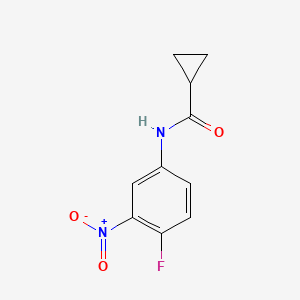

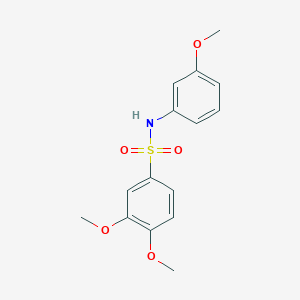
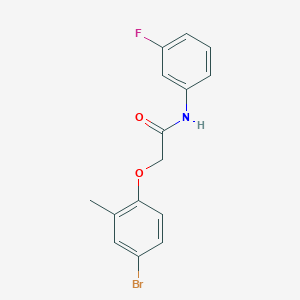
![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)
